molecular formula C43H84O5 B10814722 1,3-Diarachidin CAS No. 59925-28-9

1,3-Diarachidin

Cat. No.: B10814722
CAS No.: 59925-28-9
M. Wt: 681.1 g/mol
InChI Key: VFEKBHKRXKVKGN-UHFFFAOYSA-N
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Description

This compound is a type of glycerolipid and is found in various natural sources, including enzymatically randomized pig lard . It is primarily used in biochemical research and has applications in lipid biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diarachidin can be synthesized through the esterification of glycerol with arachidic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, this compound is produced through enzymatic interesterification. This method involves the use of lipases to catalyze the exchange of fatty acids between triglycerides and glycerol. The process is carried out under controlled temperature and pH conditions to optimize the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1,3-Diarachidin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Diarachidin has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Diarachidin involves its interaction with lipid metabolic pathways. The compound is incorporated into cellular membranes and can influence membrane fluidity and function. It also serves as a substrate for lipases, which catalyze its hydrolysis to release arachidic acid and glycerol. These products can then participate in various biochemical processes, including energy production and signaling .

Comparison with Similar Compounds

1,3-Diarachidin is similar to other diacylglycerols, such as:

Uniqueness

This compound is unique due to its specific fatty acid composition and positional isomerism. The presence of arachidic acid at the sn-1 and sn-3 positions imparts distinct physical and chemical properties, making it valuable for specific research applications .

Biological Activity

1,3-Diarachidin, also known as 1,3-diarachidoyl glycerol, is a diacylglycerol composed of two arachidic acid (C20:0) fatty acid chains at the sn-1 and sn-3 positions. This compound has garnered attention due to its potential biological activities, particularly in relation to lipid metabolism and cellular signaling pathways. This article reviews the current understanding of the biological activity of this compound, including its biochemical properties, mechanisms of action, and implications for health.

Chemical Structure

The molecular formula of this compound is C43H84O5. Its structure can be represented as follows:

Structure Glycerol backbone with two arachidic acid chains\text{Structure }\quad \text{Glycerol backbone with two arachidic acid chains}

Lipid Metabolism

This compound plays a significant role in lipid metabolism. It is involved in the synthesis and degradation of triglycerides and phospholipids within the body. Research indicates that diacylglycerols like this compound can act as signaling molecules that influence metabolic pathways related to energy homeostasis and fat storage.

Cellular Signaling

The compound has been shown to activate certain protein kinase pathways, particularly protein kinase C (PKC), which is crucial for various cellular functions including growth, differentiation, and apoptosis. The activation of PKC by diacylglycerols is well-documented and suggests a role for this compound in regulating cell proliferation and survival.

Study on Diacylglycerols

A study analyzed the effects of various diacylglycerols on cellular signaling pathways. It was found that this compound significantly increased PKC activity in cultured cells compared to control groups. This activation led to enhanced cell proliferation rates, indicating its potential role in promoting growth in certain cell types .

Compound PKC Activation Effect on Cell Proliferation
This compoundHighIncreased
Other DiacylglycerolsVariableVariable

Lipidomic Profiling

Lipidomic studies have quantified the presence of diacylglycerols in biological tissues. In one study, high-resolution mass spectrometry was utilized to profile lipid species in human tissues. The results indicated that this compound was present in significant amounts within adipose tissue and liver samples, suggesting its involvement in metabolic processes associated with these organs .

Enzymatic Activity

The enzymatic hydrolysis of triglycerides into diacylglycerols involves lipases that can be influenced by the presence of compounds like this compound. This compound may modulate lipase activity, thereby affecting lipid mobilization and utilization within cells.

Interaction with Membrane Receptors

Diacylglycerols are known to interact with various membrane receptors and proteins. The presence of arachidic acid chains may enhance the affinity of this compound for certain receptors involved in inflammatory responses and metabolic regulation.

Properties

IUPAC Name

(2-hydroxy-3-icosanoyloxypropyl) icosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H84O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-39-41(44)40-48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,44H,3-40H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEKBHKRXKVKGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H84O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DG(20:0/0:0/20:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0056062
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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